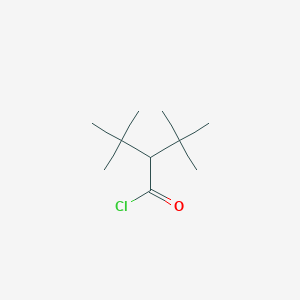

2-Tert-butyl-3,3-dimethylbutanoyl chloride

Description

The exact mass of the compound 2-(tert-Butyl)-3,3-dimethylbutanoyl chloride, 97% is 190.1124429 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-3,3-dimethylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO/c1-9(2,3)7(8(11)12)10(4,5)6/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRJSHUTRBFHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)Cl)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502124 | |

| Record name | 2-tert-Butyl-3,3-dimethylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29571-65-1 | |

| Record name | 2-tert-Butyl-3,3-dimethylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds that are derivatives of carboxylic acids. libretexts.org They are characterized by the functional group -COCl, where an acyl group (R-C=O) is bonded to a chlorine atom. savemyexams.com The replacement of the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom dramatically alters the compound's chemical properties. libretexts.orgorgoreview.com

The high reactivity of acyl chlorides stems from two primary factors: the inductive effect and the nature of the leaving group. quora.com Both the oxygen and chlorine atoms are highly electronegative, withdrawing electron density from the carbonyl carbon. chemistrystudent.com This makes the carbon atom significantly electron-deficient (electrophilic) and highly susceptible to attack by nucleophiles. quora.comchemistrystudent.com Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. quora.com

Due to their high reactivity, acyl chlorides are rarely found in nature but are invaluable intermediates in laboratory and industrial synthesis. orgoreview.com They are typically prepared from the corresponding carboxylic acids using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). savemyexams.comorgoreview.comyoutube.com

Acyl chlorides can be readily converted into a wide array of other functional groups through nucleophilic acyl substitution, making them versatile building blocks in synthesis. libretexts.orglibretexts.org These reactions generally proceed via an addition-elimination mechanism where the nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the final product. chemistrystudent.com

Table 1: General Reactions of Acyl Chlorides

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Hydrolysis | Water (H₂O) | Carboxylic Acid |

| Alcoholysis | Alcohol (R'OH) | Ester |

| Aminolysis | Ammonia (NH₃) or Amine (R'NH₂/R'₂NH) | Amide |

| Reaction with Carboxylate | Carboxylate Salt (R'COO⁻) | Acid Anhydride |

| Friedel-Crafts Acylation | Arene (e.g., Benzene) | Ketone |

| Gilman Reagent | Lithium Diorganocopper (R'₂CuLi) | Ketone |

| Grignard Reagent | Grignard Reagent (R'MgX) | Tertiary Alcohol (after two additions) |

This table summarizes the primary transformations of acyl chlorides, which are fundamental in organic synthesis. savemyexams.comlibretexts.orglibretexts.org

The Unique Steric Profile of 2 Tert Butyl 3,3 Dimethylbutanoyl Chloride and Its Implications for Reactivity

The structure of 2-Tert-butyl-3,3-dimethylbutanoyl chloride is notable for its extreme steric bulk surrounding the reactive acyl chloride functional group. The IUPAC name indicates a butanoyl chloride backbone, with the carbonyl carbon designated as C-1. A large tert-butyl group is attached to the alpha-carbon (C-2), and two methyl groups are situated on the beta-carbon (C-3). This arrangement results in a molecule where the electrophilic carbonyl center is exceptionally shielded.

The steric hindrance arises from the tert-butyl group, -C(CH₃)₃, directly adjacent to the carbonyl group, and the additional bulk from the substituted chain. This profile is significantly more congested than that of a commonly cited hindered acyl chloride, pivaloyl chloride, which only has a single tert-butyl group attached to the carbonyl carbon. wikipedia.org

Physicochemical Properties of Representative Acyl Chlorides

| Property | Acetyl Chloride | Pivaloyl Chloride | 3,3-Dimethylbutanoyl Chloride | This compound |

|---|---|---|---|---|

| Formula | C₂H₃ClO | C₅H₉ClO wikipedia.org | C₆H₁₁ClO nih.gov | C₁₀H₁₉ClO |

| Molar Mass ( g/mol ) | 78.50 | 120.58 wikipedia.org | 134.60 nih.govsigmaaldrich.com | 204.71 |

| Boiling Point (°C) | 51 libretexts.org | 105.5 wikipedia.org | 127-129 sigmaaldrich.comchemicalbook.com | Not Available |

| Density (g/mL at 25°C) | 1.104 | 0.985 wikipedia.org | 0.969 sigmaaldrich.comchemicalbook.com | Not Available |

| Structure | CH₃COCl | (CH₃)₃CCOCl | (CH₃)₃CCH₂COCl | (CH₃)₃CCH(C(CH₃)₃)COCl |

This interactive table compares the properties of the target compound with less sterically hindered acyl chlorides. Data for the target compound is not readily found in published literature, highlighting its specialized nature.

The implications of this unique steric profile on reactivity are profound:

Reduced Reaction Rates: The immense steric shielding around the carbonyl carbon dramatically slows the rate of nucleophilic attack. libretexts.org Reactions that are rapid or even violent with less hindered acyl chlorides, such as hydrolysis with water, would be expected to be significantly slower for this compound. libretexts.org The accessibility of the electrophilic carbon is severely limited, requiring more forcing reaction conditions or highly reactive, small nucleophiles.

Potential for Alternative Reaction Pathways: Extreme steric hindrance can alter the course of a reaction entirely. For instance, in Friedel-Crafts acylation reactions, pivaloyl chloride can undergo decarbonylation (loss of carbon monoxide) to form a stable tert-butyl carbocation, which then leads to alkylation of the aromatic ring instead of the expected acylation. stackexchange.com Given the even greater steric strain in this compound, it is plausible that such alternative pathways would be even more favored.

Enhanced Selectivity: The bulky nature of this acyl chloride can be exploited to achieve high selectivity in chemical synthesis. It would be expected to react preferentially with sterically unhindered nucleophiles over more crowded ones. libretexts.org This property allows chemists to target specific sites in complex molecules that contain multiple reactive functional groups. libretexts.org

Historical Development and Evolution of Research on Bulky Acyl Halides

Established Protocols for the Synthesis of Acyl Chlorides

The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for the formation of esters, amides, and other acyl derivatives. masterorganicchemistry.comquora.comtuttee.co Several standard chlorinating agents are employed for this purpose, each with distinct mechanisms and advantages. youtube.com

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.comcommonorganicchemistry.com The reaction typically proceeds by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com The mechanism involves the initial formation of a chlorosulfite intermediate, which is more reactive than the original carboxylic acid. libretexts.org A subsequent nucleophilic attack by the chloride ion, either from the reaction medium or from the decomposition of the intermediate, leads to the formation of the acyl chloride. youtube.comlibretexts.org A major advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. chemguide.co.uklibretexts.org

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g)

For sterically demanding substrates, the reaction may require higher temperatures and longer reaction times to proceed to completion. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent.

Phosphorus trichloride (B1173362) (PCl₃) is another effective reagent for converting carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org The reaction mechanism differs from that of thionyl chloride; it is proposed to proceed via an SN2-type pathway where the carboxylic acid oxygen attacks the phosphorus atom. youtube.com Stoichiometrically, three equivalents of the carboxylic acid react with one equivalent of PCl₃ to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃) as a non-volatile byproduct. chemguide.co.uklibretexts.org

The balanced chemical equation is: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

The phosphorous acid byproduct is a solid, which can sometimes complicate product isolation compared to methods that produce only gaseous byproducts. stackexchange.com However, for certain applications, this method is preferred. A Chinese patent describes the synthesis of the related 3,3-dimethylbutyryl chloride using PCl₃, where the phosphorous acid is separated as a lower layer after the reaction. google.com

Oxalyl chloride ((COCl)₂) is a highly effective, albeit more expensive, reagent for the synthesis of acyl chlorides. commonorganicchemistry.comgoogle.com It is often favored for its mild reaction conditions, typically running at room temperature in an inert solvent like dichloromethane (B109758) (DCM), and for its clean conversion with gaseous byproducts. commonorganicchemistry.comreddit.com The reaction is commonly catalyzed by a small amount of N,N-dimethylformamide (DMF), which reacts with oxalyl chloride to form a reactive Vilsmeier reagent intermediate. youtube.com This intermediate then reacts with the carboxylic acid to generate the acyl chloride. youtube.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gases that evolve from the reaction mixture, facilitating easy work-up. youtube.com

This method is particularly suitable for sensitive or complex molecules due to its mildness.

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) | Oxalyl Chloride ((COCl)₂) |

| Reaction Conditions | Typically reflux | Often requires heating | Room temperature, mild |

| Byproducts | SO₂(g), HCl(g) | H₃PO₃(s) | CO(g), CO₂(g), HCl(g) |

| Stoichiometry (Acid:Reagent) | 1:1 | 3:1 | 1:1 |

| Catalyst | DMF (optional) | None | DMF (typically required) |

| Advantages | Gaseous byproducts, low cost | Low cost | Mild conditions, gaseous byproducts, high purity |

| Disadvantages | Harsh conditions, corrosive | Solid byproduct complicates purification | High cost, toxicity |

Challenges in the Synthesis of Highly Sterically Hindered Acyl Chlorides

The synthesis of this compound is significantly complicated by the profound steric hindrance imposed by the two adjacent tert-butyl groups surrounding the carbonyl functional group. This steric bulk presents several challenges:

Reduced Reaction Rates: The approach of the chlorinating agent to the carboxylic acid's carbonyl carbon is sterically shielded, leading to significantly slower reaction rates compared to unhindered substrates. Achieving complete conversion often requires forcing conditions, such as prolonged heating at high temperatures.

Competing Side Reactions: Under harsh conditions, side reactions may become more prevalent. For sterically hindered systems, alternative reaction pathways, such as elimination or rearrangement, might compete with the desired substitution, although this is less common for this specific substrate.

Purification Difficulties: The high reactivity of the acyl chloride product, coupled with the potential for unreacted starting material due to incomplete conversion, can make purification challenging. rsc.org The physical properties of the product and starting material may be very similar, complicating separation by distillation.

Research into the synthesis of other sterically hindered molecules highlights these difficulties. For instance, the formation of hindered amides and esters often requires highly reactive acylating agents, like acyl fluorides or chlorides, because the nucleophilic attack is otherwise too slow. thieme-connect.com The synthesis of poly(anhydride-ester)s with bulky side groups also necessitated the development of new methods using highly reactive acyl chloride intermediates to overcome steric effects and achieve polymerization at lower temperatures. researchgate.net

Optimization of Reaction Conditions for Maximizing Yield and Purity of this compound Precursors

The primary precursor for this compound is 2-tert-butyl-3,3-dimethylbutanoic acid, also known as di-tert-butylacetic acid. nih.gov The synthesis of this highly branched carboxylic acid is a critical step that requires careful optimization.

A common synthetic route to sterically hindered acids involves the alkylation of enolates or the use of organometallic reagents. For 3,3-dimethylbutanoic acid, a precursor to the less substituted 3,3-dimethylbutyryl chloride, synthesis from tert-butyl alcohol has been described. bartleby.com A plausible route to di-tert-butylacetic acid could involve the reaction of a pivaloyl derivative enolate with a tert-butyl halide or a related coupling strategy.

Optimizing the synthesis of the precursor acid would involve a systematic study of several parameters, similar to methodologies used in other complex syntheses. mdpi.com

Solvent Choice: The polarity and boiling point of the solvent can significantly affect reaction rates and solubility of intermediates.

Temperature Control: Precise temperature management is crucial to balance reaction rate with the suppression of side reactions.

Reagent Stoichiometry: Adjusting the molar ratios of reactants can maximize the conversion of the limiting reagent and minimize waste.

Catalyst Selection: In routes involving catalysis, screening different catalysts can dramatically improve yield and selectivity.

Given the steric hindrance, a robust method like the Wolff-Kishner reduction of a corresponding 2-oxo-acid could be considered, as has been applied to the synthesis of 3,3-dimethylbutyric acid. google.com

Atom Economy and Green Chemistry Considerations in the Synthesis of Bulky Acyl Chlorides

The principles of green chemistry aim to design chemical processes that are environmentally benign and efficient. When synthesizing bulky acyl chlorides, several factors are pertinent.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product.

Reactions with thionyl chloride and oxalyl chloride have better atom economy in the context of the organic product, as the inorganic byproducts are volatile gases. commonorganicchemistry.comchemguide.co.uk This simplifies purification, potentially reducing the need for solvent-intensive chromatography.

The reaction with phosphorus trichloride results in the formation of non-volatile phosphorous acid, which must be separated from the product, potentially lowering the practical yield and generating more waste. chemguide.co.uk

Choice of Reagents: Chlorine chemistry itself can be viewed through a green lens when it enables efficient transformations and the byproducts, like HCl, can be recycled or neutralized back to benign salts like NaCl. nih.gov However, reagents like oxalyl chloride and thionyl chloride are toxic and corrosive, requiring careful handling and containment. reddit.comreddit.com

Energy Consumption: Methods that proceed under milder conditions, such as the oxalyl chloride/DMF system, are generally preferred from a green chemistry perspective as they consume less energy than methods requiring high-temperature reflux. commonorganicchemistry.com

Solvent Use: Developing protocols that minimize or eliminate the use of hazardous organic solvents is a key goal of green chemistry. tandfonline.com While many acyl chloride preparations use solvents, running the reaction neat in the chlorinating agent (e.g., thionyl chloride) can be an option, though this presents its own challenges regarding reagent excess and removal. commonorganicchemistry.com

Nucleophilic Acyl Substitution Pathways: Steric Control and Regioselectivity

The reactivity of this compound is significantly influenced by the substantial steric hindrance imposed by the tert-butyl group adjacent to the acyl chloride functionality. This steric bulk plays a crucial role in directing the pathways of nucleophilic acyl substitution reactions, often leading to unique product distributions and requiring specialized conditions to achieve desired transformations.

The reaction of acyl chlorides with organolithium reagents typically yields tertiary alcohols through a two-step process: initial formation of a ketone followed by a second addition of the organolithium to the ketone. mdpi.com However, in the case of sterically hindered acyl chlorides like this compound, the reaction pathway can be altered. nih.gov

Research has shown that significant steric hindrance around the carbonyl group of an acyl chloride can lead to the formation of 1,3-diketones when reacted with methyllithium. nih.gov This occurs because the bulky nature of the acyl chloride slows down the second addition of the organolithium to the initially formed ketone, allowing for an alternative reaction pathway to become dominant. When the steric hindrance is substantial, the 1,3-diketone can become the exclusive product. nih.gov In cases of moderate steric hindrance, a mixture of the 1,3-diketone and the tertiary alcohol is often observed. nih.gov

Table 1: Product Distribution in the Reaction of Bulky Acyl Chlorides with Methyllithium nih.gov

| Acyl Chloride | Steric Hindrance | 1,3-Diketone Yield | Tertiary Alcohol Yield | Ketone Yield |

| Menthylformyl chloride | High | 67% | - | - |

| Adamantylformyl chloride | Moderate | 34% | 36.1% | - |

| 2,4,6-trimethylbenzoyl chloride | Moderate | 49.9% | 21.6% | 7.9% |

Data sourced from a study on the reaction of bulky acyl chlorides with methyllithium. nih.gov

It is important to note that organolithium reagents are highly reactive and can also interact with ether solvents, which are commonly used in these reactions. uniurb.itlibretexts.org

Similar to organolithium reagents, Grignard reagents typically react with acid chlorides to produce tertiary alcohols. youtube.comlibretexts.org The reaction proceeds through a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org Isolating the ketone intermediate can be challenging due to the high reactivity of the Grignard reagent. libretexts.org

However, the significant steric hindrance in this compound can influence the reaction outcome. While the initial nucleophilic acyl substitution to form a ketone is expected, the subsequent addition of the Grignard reagent to the sterically encumbered ketone can be impeded. This can lead to a competition between the formation of the tertiary alcohol and the potential for other reaction pathways.

To favor the formation of ketones from acid chlorides and Grignard reagents, the reactivity of the Grignard reagent can be moderated. One approach involves the use of bis[2-(N,N-dimethylamino)ethyl] ether, which can form a tridentate complex with the Grignard reagent, reducing its reactivity and allowing for the selective formation of the ketone. organic-chemistry.orgwisc.edu Another strategy involves the use of copper(I) chloride as a catalyst, which is thought to proceed through a mixed cuprate (B13416276) intermediate and shows less sensitivity to steric effects in the acid chloride. rsc.org

The reaction of acid chlorides with alcohols is a fundamental method for the synthesis of esters. libretexts.orgopenstax.orglibretexts.org This nucleophilic acyl substitution reaction involves the attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acid chloride. youtube.com This is followed by the elimination of the chloride leaving group, and subsequent deprotonation of the intermediate to yield the ester. libretexts.orgyoutube.com This method is generally irreversible, which is an advantage over the equilibrium-limited Fischer esterification of carboxylic acids and alcohols. libretexts.orgbyjus.com The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl that is formed. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic attack: The lone pair of electrons on the oxygen of the alcohol attacks the carbonyl carbon of the acid chloride. libretexts.org

Formation of a tetrahedral intermediate: This results in a tetrahedral intermediate with a negatively charged oxygen and a positively charged oxygen. youtube.com

Elimination of the leaving group: The carbonyl double bond reforms, and the chloride ion is expelled as the leaving group. libretexts.orgyoutube.com

Deprotonation: A base, often the chloride ion itself or an added base like pyridine, removes the proton from the oxonium ion to give the final ester product and HCl. youtube.com

The esterification of sterically hindered acid chlorides, such as this compound, with alcohols can be challenging using standard methods due to the steric bulk impeding the approach of the nucleophilic alcohol. To overcome this, specialized methods have been developed.

One effective method involves the use of silver cyanide (AgCN) to mediate the reaction. semanticscholar.org This method has been shown to be superior to the conventional acid chloride-alcohol-pyridine method in terms of both yield and reaction speed for the preparation of hindered esters. semanticscholar.org The reaction of an acyl chloride with silver cyanide is known to produce an acyl cyanide.

The use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is another powerful method for the esterification of sterically demanding carboxylic acids, and by extension, can be relevant for hindered systems. organic-chemistry.org While this method starts from the carboxylic acid, it highlights a strategy to overcome steric hindrance in ester formation.

Friedel-Crafts Acylation with Aromatic Systems

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring, typically using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

The use of this compound in Friedel-Crafts acylation is severely limited by its steric bulk. The electrophile generated is the highly hindered acylium ion, [ (CH₃)₃C-CO-C(CH₃)₃ ]⁺.

Regiochemical Control: In theory, the large size of the acylium ion would be expected to favor substitution at the least sterically hindered position of a substituted aromatic ring (e.g., para-substitution over ortho-substitution). However, the primary challenge is overcoming the steric hindrance to make the reaction happen at all.

Limitations: The sheer size of the electrophile makes it difficult for it to approach the aromatic ring and form the required sigma complex (arenium ion). youtube.com This high steric demand often results in very low or no yield of the acylated product. cerritos.edu Friedel-Crafts reactions are known to be sensitive to steric hindrance, and this compound represents an extreme case. cerritos.edu Consequently, it is often not a practical reagent for acylating aromatic systems.

The role of the Lewis acid is to coordinate to the chlorine atom of the acyl chloride, facilitating its departure and generating the reactive acylium ion electrophile. masterorganicchemistry.comyoutube.com

Standard Catalysts: Strong Lewis acids like AlCl₃ or FeCl₃ are typically employed. libretexts.org The Lewis acid first forms a complex with the acyl chloride. This complex then dissociates to form the acylium ion and [AlCl₄]⁻. youtube.com

Synergistic Catalysis: In cases of severe steric hindrance, more advanced catalytic systems may be required. Research into related hindered transformations has explored the use of synergistic Brønsted/Lewis acid catalysis. nih.govrsc.org In such systems, the Lewis acid enhances the acidity of the Brønsted acid, creating a more potent catalytic environment that can promote reactions with high activation barriers. nih.govrsc.org For a hindered acylation, a stronger Lewis acid or a dual-catalyst system might be necessary to effectively generate the acylium ion in sufficient concentration to react. However, even with powerful catalysts, the steric clash between the bulky acylium ion and the aromatic ring remains the primary obstacle to a successful reaction. cerritos.eduresearchgate.net

Table 3.3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Benzotriazole |

| Diisopropylamine |

| Dimethylamine |

| Ferric chloride |

| Isothiocyanatoallene |

| Methylamine |

| Thionyl chloride |

Reactivity with Other Nucleophiles

The reaction of this compound with iodide sources, such as sodium iodide, can lead to the in-situ formation of the corresponding acyl iodide. This transformation is a type of nucleophilic substitution reaction where the iodide ion displaces the chloride ion. brainly.comwou.edu The resulting 2-tert-butyl-3,3-dimethylbutanoyl iodide is a highly electrophilic intermediate. This increased electrophilicity is attributed to the fact that iodide is a better leaving group than chloride. The formation of such reactive intermediates is a key step in various organic transformations. brainly.com In the context of related alkyl halides, the reaction of tert-butyl chloride with sodium iodide is a well-established nucleophilic substitution, yielding tert-butyl iodide. brainly.comquizlet.com This analogous reaction underscores the favorability of iodide as a nucleophile in displacing chloride from a sterically hindered carbon center. brainly.com

The reduction of this compound with specific hydride reagents can selectively produce either the corresponding aldehyde, 3,3-dimethylbutanal, or the alcohol, 3,3-dimethylbutanol. The outcome of the reaction is highly dependent on the nature of the hydride source used.

To achieve the partial reduction to the aldehyde, a sterically hindered and less reactive hydride reagent is required. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a suitable reagent for this transformation. masterorganicchemistry.comdavuniversity.org Its bulky tert-butoxy (B1229062) groups moderate its reactivity, allowing for the selective reduction of the acid chloride to the aldehyde without significant over-reduction to the alcohol. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion adds to the carbonyl carbon, followed by the elimination of the chloride ion. masterorganicchemistry.com

For the complete reduction to the corresponding alcohol, a more powerful and less sterically hindered reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed. libretexts.org LiAlH₄ is a potent source of hydride ions and will readily reduce the acid chloride first to the aldehyde, which is then immediately further reduced to the primary alcohol. libretexts.org

The choice of hydride reagent is therefore critical in determining the final product, as summarized in the table below.

| Reagent | Product |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | 3,3-Dimethylbutanal |

| Lithium aluminum hydride (LiAlH₄) | 3,3-Dimethylbutanol |

This table illustrates the selective reduction of this compound based on the hydride source.

Radical Transformations and Photochemical Activation

Acyl radicals can be generated from acyl chlorides, including this compound, through photochemical activation. nih.govrsc.org This process often involves the use of a photocatalyst and low-energy light, such as blue LEDs, to initiate the radical formation under mild conditions. nih.govrsc.org One strategy employs a nucleophilic organic catalyst that activates the acyl chloride through a nucleophilic acyl substitution pathway. nih.govrsc.org The resulting intermediate can then be engaged in a photoredox cycle to generate the acyl radical. This method avoids the harsh conditions associated with traditional radical generation techniques, such as high temperatures or the use of stoichiometric and often toxic reagents. nih.gov

Once generated, the 2-tert-butyl-3,3-dimethylbutanoyl radical, which is nucleophilic in nature, can be intercepted by electron-poor olefins in a Giese-type addition reaction. nih.govnih.gov This reaction forms a new carbon-carbon bond and is a valuable tool in organic synthesis for creating more complex molecules. researchgate.netresearchgate.net The Giese reaction involves the addition of the radical to an activated alkene, followed by a hydrogen atom transfer to yield the final product. researchgate.net The efficiency of this process can be influenced by the reaction conditions, including the choice of photocatalyst and hydrogen atom donor. researchgate.net For instance, the photochemical catalytic generation of acyl radicals from various acyl chlorides has been successfully applied to Giese addition processes with a range of electron-deficient alkenes. nih.govresearchgate.net

A representative Giese-type addition involving an acyl radical is shown in the following table, illustrating the reactants and the typical class of product formed.

| Reactants | Product Type |

| 2-Tert-butyl-3,3-dimethylbutanoyl radical + Electron-poor alkene | Substituted ketone |

This table provides a generalized example of a Giese-type addition involving the acyl radical derived from this compound.

The structure of the 2-tert-butyl-3,3-dimethylbutanoyl radical features significant steric bulk due to the presence of a tert-butyl group adjacent to the carbonyl carbon. This steric hindrance plays a crucial role in the radical's stability and reactivity. Bulky substituents can shield the radical center, which can influence its persistence and subsequent reactions. numberanalytics.com

In the context of the tert-butyl radical itself, steric effects and hyperconjugation contribute to its relative stability compared to less substituted alkyl radicals. numberanalytics.com The steric bulk can hinder dimerization and other termination pathways, potentially increasing the radical's lifetime and favoring intermolecular reactions like the Giese addition. numberanalytics.com However, excessive steric hindrance can also decrease the rate of addition to alkenes. researchgate.net The reactivity of the 2-tert-butyl-3,3-dimethylbutanoyl radical will therefore be a balance between its inherent nucleophilicity and the steric constraints imposed by the bulky tert-butyl group. This balance affects the substrate scope and efficiency of its addition reactions. researchgate.net Studies on the reaction of tert-butyl radicals with various alkenes have shown that both polar and steric effects influence the rate constants of addition. researchgate.net

Transition Metal-Catalyzed Transformations

The reactivity of acyl chlorides can be significantly modulated through the use of transition metal catalysts, enabling a variety of synthetic transformations. For sterically encumbered substrates like this compound, the choice of catalyst and reaction conditions is critical to overcoming steric hindrance and achieving desired reactivity.

Palladium-Catalyzed Decarbonylation Reactions

Palladium complexes are known to catalyze the decarbonylation of acyl chlorides, a process that involves the removal of a carbonyl group to yield an alkyl or aryl chloride. rsc.org This transformation is particularly relevant for acyl chlorides that can form stable carbocation intermediates upon loss of carbon monoxide. The general mechanism involves oxidative addition of the acyl chloride to a Pd(0) complex, followed by decarbonylation to form an alkyl-palladium(II) complex, and subsequent reductive elimination to furnish the alkyl chloride and regenerate the Pd(0) catalyst. nih.gov

In the case of this compound, the acyl group is attached to a tertiary carbon. Decarbonylation would lead to the formation of the highly hindered 2-chloro-2,3,3-trimethylbutane. The reaction is often facilitated by catalysts that can accommodate bulky substrates. While rhodium complexes like Wilkinson's catalyst, RhCl(PPh₃)₃, are classic reagents for decarbonylation, palladium-based systems have also been developed. researchgate.net For instance, palladium-catalyzed decarbonylative halogenation reactions have been shown to be effective, proceeding through a reactive acyl halide intermediate. mdpi.com The efficiency of such reactions can be sensitive to the ligand environment around the metal center.

| Catalyst System Component | Function | Relevant Findings |

| Palladium(0) Precursor (e.g., Pd₂(dba)₃) | Active catalyst source | Essential for initiating the catalytic cycle. mdpi.com |

| Phosphine (B1218219) Ligands (e.g., Xantphos) | Stabilize Pd intermediates, influence reactivity | Bulky, electron-rich phosphine ligands are often crucial for promoting cross-coupling and related reactions. organic-chemistry.orgnih.gov Bidentate ligands can be more effective than monodentate ones for certain decarbonylative processes. mdpi.com |

This table provides a general overview of catalyst components for related reactions, as specific data for this compound is not detailed in the provided sources.

Carboformylation Reactions Utilizing Acyl Chlorides

Carboformylation reactions introduce both a carbonyl group (as an aldehyde) and a carbon-based substituent across an unsaturated bond. nih.gov Recent advances have utilized acyl chlorides as a dual source of carbon monoxide and a carbon electrophile, circumventing the need to handle toxic CO gas directly. ethz.chincatt.nl This palladium-catalyzed strategy typically involves the reaction of an acyl chloride with an alkyne in the presence of a hydrosilane. nih.govethz.ch

The mechanism involves the deconstruction of the acyl chloride into a CO molecule and an organic fragment, both of which coordinate to the palladium catalyst. incatt.nl Subsequent insertion of the alkyne, followed by migratory insertion of the organic group and CO, leads to a palladium acyl intermediate, which is then trapped by the hydrosilane to release the α,β-unsaturated aldehyde product. incatt.nl The steric hindrance of the acyl chloride is a critical factor; highly congested aroyl chlorides have been shown to react efficiently, sometimes with improved stereoselectivity compared to less hindered counterparts. ethz.chincatt.nl While much of the research has focused on aroyl chlorides, the principles are applicable to aliphatic systems. The significant steric bulk of this compound would be expected to heavily influence reaction rates and selectivity in such transformations.

| Reactant Type | Role in Carboformylation | Key Research Observation |

| Acyl Chloride | Source of CO and carbon electrophile | Sterically hindered aroyl chlorides can lead to high yields and improved E/Z isomerization control. ethz.chincatt.nl |

| Alkyne | Unsaturated substrate | Internal alkynes are effective substrates. d-nb.info |

| Hydrosilane | Hydride source | A sterically congested hydrosilane is essential for efficiently trapping the palladium acyl intermediate. incatt.nl |

| Palladium Catalyst/Ligand | Facilitates the reaction | Ligands with hemilabile coordination sites (e.g., TDMPP, BISBI) are effective. d-nb.info |

This table summarizes findings from studies on carboformylation reactions using various acyl chlorides.

Cross-Coupling Reactions Involving Acyl Chlorides (e.g., Stille-type, Sonogashira-type)

Acyl chlorides are valuable electrophiles in transition metal-catalyzed cross-coupling reactions for the synthesis of ketones. The high reactivity of the C-Cl bond in acyl chlorides often allows these reactions to proceed under milder conditions than those required for less reactive aryl or alkyl halides.

Stille-type Coupling: The Stille reaction couples an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.org When acyl chlorides are used as electrophiles, the reaction provides a direct route to ketones. libretexts.org This method is often superior to traditional Friedel-Crafts acylation due to its milder conditions and broader functional group tolerance. organic-chemistry.org Catalyst systems featuring palladium precursors with bulky, electron-rich phosphine ligands have been developed to efficiently couple acyl chlorides with various organostannanes. nih.govorganic-chemistry.org For a sterically demanding substrate like this compound, the choice of a sufficiently active and sterically tolerant catalyst, such as those based on biarylphosphines (e.g., XPhos), would be critical to facilitate the oxidative addition and subsequent steps of the catalytic cycle. nih.gov

Sonogashira-type Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The acyl variant, reacting an acyl chloride with a terminal alkyne, is a powerful method for synthesizing ynones. mdpi.com The reaction is typically carried out under mild conditions, often at room temperature, using a base such as triethylamine. mdpi.comorganic-chemistry.org The standard catalyst system consists of a palladium(II) complex, such as PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI). mdpi.com The steric hindrance of this compound would present a significant challenge to the oxidative addition step at the palladium center, likely requiring highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands that have proven effective for coupling less reactive aryl bromides at room temperature. organic-chemistry.org

| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Product |

| Stille | Organostannane (R-SnBu₃) | Pd(0) complex + phosphine ligand | Ketone (R-C(O)-R') |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(II) complex + Cu(I) salt + Amine base | Ynone (R-C(O)-C≡CR') |

This table outlines the general components for Stille and Sonogashira couplings involving acyl chlorides.

Unimolecular and Multistep Rearrangements

The unique structural features of this compound, particularly the tertiary carbon center adjacent to the carbonyl group, make it a candidate for interesting rearrangement and elimination reactions, often initiated by the loss of the carbonyl or chloride group.

Intramolecular Schmidt Reactions Involving Acyl Chlorides

The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound or carbocation under acidic conditions, resulting in a rearrangement to form an amine or amide. libretexts.orgwikipedia.org The intramolecular version of this reaction has become a powerful tool for synthesizing complex nitrogen-containing heterocycles. chimia.ch

For an acyl chloride to undergo an intramolecular Schmidt reaction, it must first be converted into a derivative containing an azide group, typically an ω-azido acyl chloride. lookchem.comrsc.org Therefore, this compound itself would not undergo this reaction directly. However, a hypothetical derivative, such as one where the t-butyl group is replaced by an azido-containing alkyl chain, could be a substrate. In such a case, the reaction is typically initiated by a Lewis acid, which promotes the formation of an N-acyliminium ion or an isocyanate intermediate via rearrangement and loss of dinitrogen gas. lookchem.comrsc.org These reactive intermediates can then be trapped intramolecularly by a nearby nucleophile, such as an aromatic ring or an alkene, to form cyclic structures. lookchem.comrsc.org

Eliminations and Rearrangements in Hindered Systems

The structure of this compound is prone to elimination and rearrangement pathways, particularly through carbocation intermediates. As discussed in the context of decarbonylation (Section 3.3.1), the loss of CO from the acyl chloride would generate a tertiary carbocation (the 2,3,3-trimethyl-2-butyl cation), assuming a precursor to a halide is formed first.

This highly hindered tertiary carbocation is a prime candidate for E1 elimination. libretexts.org In an E1 reaction, a carbocation intermediate transfers a beta-proton to a base, resulting in the formation of an alkene. msu.edu Given the structure of the 2,3,3-trimethyl-2-butyl cation, multiple alkene products could be formed via deprotonation.

Furthermore, carbocations are susceptible to Wagner-Meerwein rearrangements to form more stable carbocations. However, the initial carbocation formed from this compound is already tertiary. While rearrangements to an isomeric tertiary carbocation are possible, they may not offer a significant stability advantage unless ring strain is relieved, which is not applicable here. The primary competing reactions for such a hindered tertiary intermediate, once formed, would be reaction with a nucleophile (Sₙ1) and loss of a proton (E1). libretexts.orgmsu.edu The ratio of substitution to elimination products is highly dependent on the reaction conditions, including the nature of the solvent and the base. libretexts.org

Fundamental Mechanistic Insights: S(_N)1/S(_N)2 vs. Addition-Elimination Pathways in Highly Hindered Systems

The reactivity of acyl chlorides is typically characterized by the nucleophilic addition-elimination mechanism at the carbonyl carbon. libretexts.orgchemistrysteps.com This pathway involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the leaving group, in this case, the chloride ion, is expelled to regenerate the carbonyl double bond. libretexts.orgchemistrysteps.com However, the profound steric shielding in this compound, conferred by the two adjacent tertiary-butyl groups, introduces significant mechanistic questions. This extreme steric hindrance can impede the traditional addition-elimination pathway, potentially opening avenues for alternative mechanisms such as unimolecular (S(_N)1) or bimolecular (S(_N)2) nucleophilic substitution.

The debate between these pathways is rooted in the electronic and steric factors of the substrate. The carbonyl carbon in an acyl chloride is sp² hybridized and highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms. pearson.com This makes it a prime target for nucleophilic attack. The standard addition-elimination mechanism is generally favored for most acyl chlorides due to the relative instability of an acylium ion intermediate that would be required for an S(_N)1-type reaction.

In the case of this compound, the immense steric bulk surrounding the carbonyl group presents a formidable barrier to the approach of a nucleophile, which is a prerequisite for both the addition-elimination and S(_N)2 pathways. This steric hindrance is significantly greater than that in less substituted acyl chlorides like pivaloyl chloride (2,2-dimethylpropanoyl chloride).

Addition-Elimination Pathway: For this mechanism to proceed, the nucleophile must attack the carbonyl carbon. The transition state leading to the tetrahedral intermediate would involve considerable steric strain due to the compression of the bulky tert-butyl groups. While this pathway is common for less hindered acyl chlorides, its feasibility in this highly congested system is questionable and would be expected to be extremely slow. nih.gov

S(_N)2 Pathway: A direct S(_N)2 displacement at the carbonyl carbon is also unlikely. Similar to the addition-elimination mechanism, this pathway requires the nucleophile to approach the electrophilic carbon, a process that is severely hindered by the bulky substituents. Computational studies on less hindered acyl chlorides suggest that some reactions may proceed through a concerted S(_N)2-like mechanism rather than a discrete tetrahedral intermediate, but this would still be subject to steric repulsion. nih.gov

S(_N)1 Pathway: The extreme steric hindrance might favor a unimolecular pathway. In an S(_N)1 mechanism, the rate-determining step would be the ionization of the acyl chloride to form a tertiary acylium ion and a chloride ion. masterorganicchemistry.com The formation of this planar acylium ion could alleviate some of the steric strain present in the starting material. The newly formed carbocation would then be rapidly attacked by a nucleophile. The stability of the resulting acylium ion is a critical factor. While tertiary carbocations are generally stable, the stability of acylium ions can vary. The generation of such an intermediate would be facilitated by polar, ionizing solvents. masterorganicchemistry.com

Considering these points, the reactivity of this compound likely represents a competition between a highly retarded addition-elimination/S(_N)2-type pathway and a plausible S(_N)1-type mechanism. The dominant pathway would be highly dependent on the reaction conditions, particularly the nature of the nucleophile and the polarity of the solvent.

Below is a table summarizing the key mechanistic features and how they are affected by the structure of this compound.

| Mechanistic Pathway | Key Feature | Effect of High Steric Hindrance | Likelihood |

| Addition-Elimination | Nucleophilic attack to form a tetrahedral intermediate | Highly disfavored due to steric repulsion | Low, but possible with small, potent nucleophiles |

| S(_N)2 | Concerted backside attack of the nucleophile | Extremely disfavored due to steric shielding | Very Low |

| S(_N)1 | Formation of a planar acylium ion intermediate | Potentially favored as it relieves steric strain | Plausible, especially in polar, ionizing solvents |

Detailed kinetic studies on the solvolysis of this specific compound would be necessary to definitively elucidate the operative mechanism. Such studies would involve measuring reaction rates as a function of nucleophile concentration and solvent polarity. For instance, a reaction rate that is independent of the nucleophile concentration would strongly suggest an S(_N)1 pathway, while a rate dependent on the nucleophile concentration would point towards a bimolecular process (addition-elimination or S(_N)2). masterorganicchemistry.com

The following table illustrates the expected relative rates of reaction for different acyl chlorides, highlighting the anticipated dramatic effect of the steric bulk in this compound on a bimolecular reaction pathway.

| Acyl Chloride | Structure | Relative Steric Hindrance | Expected Relative Rate (Bimolecular Reaction) |

| Acetyl chloride | CH₃COCl | Low | 1 |

| Pivaloyl chloride | (CH₃)₃CCOCl | High | << 1 |

| This compound | (CH₃)₃CCOCH(C(CH₃)₃)Cl | Extremely High | <<< 1 |

Applications in Advanced Organic Synthesis and Materials Science Research

2-Tert-butyl-3,3-dimethylbutanoyl chloride as a Building Block for Architecturally Complex Molecules

The primary utility of this compound in the synthesis of complex molecules lies in its function as a carrier of the exceptionally bulky 2-tert-butyl-3,3-dimethylbutanoyl group. The introduction of this moiety into a molecular structure can enforce specific spatial arrangements of other functional groups, influence the conformational preferences of the molecule, and provide a steric shield to protect a particular region of the molecule from undesired reactions.

In multistep synthesis, acyl chlorides are valuable intermediates for creating C-C bonds. The controlled reactivity of this hindered acyl chloride allows for its selective reaction with potent nucleophiles, thereby forging new bonds to construct elaborate carbon skeletons. The sheer size of the substituent group can direct the stereochemical outcome of subsequent reactions, making it a useful tool in asymmetric synthesis.

Precursor for the Synthesis of Chiral Ligands and Catalysts

The synthesis of ligands with well-defined, sterically demanding pockets is crucial for the development of selective catalysts. This compound serves as a key precursor for a class of highly hindered ligands known as β-diketones (also called 1,3-diketones).

The reaction of acyl chlorides with organolithium reagents typically yields tertiary alcohols. However, the significant steric hindrance around the carbonyl group in this compound alters this reactivity profile. When reacted with reagents like methyllithium, the steric bulk prevents the second addition of the nucleophile that would lead to an alcohol. Instead, after the initial formation of a ketone, deprotonation at the alpha-carbon occurs, followed by acylation of the resulting enolate. This sequence leads to the formation of a C₂-symmetric 1,3-diketone.

This selective reaction pathway provides a simple and effective method for preparing bulky C₂-symmetric 1,3-diketones. These molecules are excellent potential ligands for creating chiral catalysts, as their defined three-dimensional structure can create a chiral environment around a complexed metal center, influencing the stereoselectivity of catalytic reactions. morressier.comnih.govnih.gov

The Claisen condensation is a classical method for synthesizing β-diketones, but it is often limited when dealing with sterically demanding substrates. The synthesis of β-diketones with steric bulk greater than the commonly used dipivaloylmethane has been a significant challenge. nih.gov

Recent methodologies have demonstrated that hindered acid chlorides, such as this compound, can serve as selective electrophiles in condensation reactions with ketone enolates, particularly in noncoordinating solvents. nih.gov These advanced methods overcome the limitations of traditional approaches, enabling the preparation of a new class of extremely crowded β-diketones. These highly hindered ligands are explored for their ability to stabilize low-coordinate metal complexes and insulate reactive intermediates, potentially leading to novel catalytic activities. morressier.com

| Reaction Type | Reactant | Product Class | Significance |

|---|---|---|---|

| Reaction with Organolithium | Methyllithium | C₂-Symmetric 1,3-Diketones | Forms precursors for chiral ligands and catalysts. |

| Condensation Reaction | Ketone Enolates | Highly Hindered β-Diketones | Creates sterically demanding ligands for stabilizing metal complexes. |

Role in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

While direct incorporation of the entire 2-tert-butyl-3,3-dimethylbutanoyl group into final drug molecules is not common, its role as a precursor to β-diketone scaffolds is highly relevant to medicinal chemistry. The β-dicarbonyl structure is present in a vast number of biologically and pharmaceutically active compounds. researchgate.net These compounds are noted for a wide range of activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.gov

Therefore, this compound is a valuable starting material for synthesizing libraries of novel, sterically hindered β-diketones. These diketones can then be used as key intermediates to build more complex heterocyclic systems, such as pyrazoles and isoxazoles, which are common motifs in drug discovery. researchgate.net The unique steric profile of the ligands derived from this acyl chloride can also be used to develop novel metal-based drugs or diagnostic agents. mdpi.com The challenge of forming amide bonds with sterically hindered components, a common step in synthesizing biologically active molecules, has led to the development of specialized methods, such as conversion to acyl fluorides, to facilitate these difficult couplings. rsc.org

Contributions to the Development of Novel Synthetic Methodologies

The challenges posed by the extreme steric hindrance of this compound have spurred the development of new synthetic methods. Its resistance to reacting under standard conditions necessitates the use or invention of more robust and specialized protocols.

For instance, the need to perform acylations with hindered substrates has led to the investigation of more reactive acylating agents, such as acyl fluorides, which can be generated in situ from the corresponding acyl chloride. rsc.orgorganic-chemistry.org These reagents can overcome the steric barrier to form hindered esters and amides where the acyl chloride itself fails. organic-chemistry.org Furthermore, the selective synthesis of 1,3-diketones from bulky acyl chlorides and organolithium reagents, avoiding the typical formation of tertiary alcohols, represents a significant methodological advance in controlling the reactivity of highly reactive organometallic reagents.

Potential in Polymer Chemistry and Advanced Materials

In polymer and materials science, the incorporation of bulky functional groups can significantly alter the properties of the resulting materials. While di-acyl chlorides are typically used to build the polymer backbone, mono-acyl chlorides like this compound can be used to introduce bulky side chains onto a polymer.

The presence of extremely large pendant groups can:

Decrease crystallinity: The bulky groups disrupt chain packing, leading to more amorphous materials.

Increase thermal stability: The rigid, bulky groups can restrict chain motion, potentially raising the glass transition temperature (Tg) of the polymer.

Alter solubility: The introduction of large hydrocarbon groups can make polymers more soluble in nonpolar organic solvents.

Research on polymerization reactions involving sterically hindered linkers has shown that they tend to yield polymers with lower molecular weights. However, these materials may possess unique properties due to their constrained architecture. The use of this compound could thus be a strategy for designing specialty polymers with tailored thermal and mechanical properties.

Spectroscopic and Advanced Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms within a molecule. For a compound like 2-tert-butyl-3,3-dimethylbutanoyl chloride, which possesses a high degree of symmetry, the ¹H NMR spectrum is expected to be relatively simple. For instance, in the structurally related and less complex 2-chloro-2-methylpropane (tert-butyl chloride), all nine methyl protons are chemically equivalent and thus produce a single sharp signal (a singlet) in the ¹H NMR spectrum, as there are no adjacent protons to cause splitting docbrown.info. This principle of equivalence simplifies the spectra of highly symmetric molecules.

In a typical ¹H NMR analysis of a related sterically hindered compound, the integration of the signal peaks would provide a ratio of the protons in different chemical environments docbrown.info. For mechanistic studies, ¹H NMR is used to monitor the disappearance of reactant signals and the appearance of product signals over time, which can provide kinetic data. For example, the hydrolysis of tert-butyl chloride to tert-butyl alcohol can be followed by observing the change in the chemical shifts of the methyl protons as the electronic environment changes researchgate.net.

Table 1: Representative ¹H NMR Data for Sterically Hindered Acyl Chloride Precursors and Analogs

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| 2-chloro-2-methylpropane | -(CH₃)₃ | ~1.6 | Singlet |

| Pivalic Acid | -(CH₃)₃ | ~1.2 | Singlet |

Note: Data is illustrative for structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of an acyl chloride is the resonance of the carbonyl carbon. Generally, the carbonyl carbon of an acyl chloride is highly deshielded and appears at a characteristic downfield chemical shift. While ketones and aldehydes have carbonyl chemical shifts around 200 ppm, acid derivatives typically appear around 160-170 ppm due to the electron-donating resonance effect of the heteroatom attached to the carbonyl group stackexchange.com. However, in acyl chlorides, the inductive electron-withdrawing effect of the chlorine atom dominates, which can influence the precise chemical shift stackexchange.com.

In the case of 2-chloro-2-methylpropane, the ¹³C NMR spectrum shows two distinct signals, one for the three equivalent methyl carbons and another for the quaternary carbon attached to the chlorine docbrown.info. This ability to distinguish between different carbon environments is crucial for structural confirmation. For more complex molecules, the number of signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms, providing direct evidence of molecular symmetry docbrown.infodocbrown.info. During a reaction, the appearance of new signals corresponding to reaction intermediates or products can be tracked to elucidate the reaction mechanism.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Functional Group | Carbon Type | Chemical Shift (δ) ppm |

| Acyl Chloride | Carbonyl (C=O) | 160 - 185 |

| Quaternary Carbon | C-(Alkyl)₃ | 30 - 50 |

| Methyl Carbon | -CH₃ | 10 - 30 |

Note: These are general ranges and can vary based on the specific molecular structure.

For complex derivatives of this compound or for elucidating the structures of reaction products, one-dimensional NMR spectra may not be sufficient. In such cases, advanced two-dimensional (2D) NMR techniques are employed ipb.ptresearchgate.net. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to establish the connectivity of proton networks. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing invaluable information about the carbon skeleton and the attachment of different functional groups. These advanced methods are essential for the unambiguous structural assignment of novel or complex molecules ipb.pt.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The strong absorption of the carbonyl (C=O) group in acyl chlorides is a prominent feature in their IR spectra, typically appearing in the range of 1770-1820 cm⁻¹. This is at a higher wavenumber compared to ketones and esters due to the electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.

The presence of C-H bonds in the alkyl groups will also give rise to characteristic stretching and bending vibrations. The entire IR spectrum, including the "fingerprint region" (below 1500 cm⁻¹), is unique to a specific molecule and can be used for its identification by comparison with a reference spectrum docbrown.info. IR spectroscopy is also a convenient method for monitoring the progress of a reaction. For example, in a reaction where the acyl chloride is converted to an ester, the disappearance of the characteristic C=O stretch of the acyl chloride and the appearance of the C=O stretch of the ester at a lower frequency can be readily observed researchgate.net.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Acyl Chloride (C=O) | Stretch | 1770 - 1820 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Alkane (C-H) | Bend | 1350 - 1480 |

Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation pattern is particularly useful for structural elucidation. In aliphatic acyl chlorides, common fragmentation pathways include the loss of the chlorine atom and α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. The presence of isotopes, such as ³⁵Cl and ³⁷Cl in a roughly 3:1 natural abundance, results in characteristic M and M+2 peaks for chlorine-containing fragments, which is a definitive indicator of the presence of a chlorine atom in the ion docbrown.infomiamioh.edu. By analyzing the fragments of reactants, intermediates, and products, mass spectrometry can provide crucial evidence for proposed reaction pathways.

Table 4: Predicted Key Mass Spectrometry Fragments for a Sterically Hindered Acyl Chloride

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular Ion | - |

| [M-Cl]⁺ | Loss of Chlorine | - |

| [C(CH₃)₃]⁺ | tert-butyl cation | 57 |

Note: The specific m/z values will depend on the exact molecular formula of the parent compound.

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives or Complexes

While the previously mentioned techniques provide information about the structure and connectivity of molecules in the gas or solution phase, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique is applicable to crystalline derivatives or complexes of this compound. By diffracting X-rays through a single crystal of a compound, a detailed electron density map can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. This level of detail is unparalleled and can be crucial for confirming the stereochemistry of a reaction product or understanding intermolecular interactions in the solid state researchgate.net.

Chromatographic Techniques for Separation and Quantification in Research

Chromatography stands as a cornerstone for the analysis of this compound and its reaction mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility and stability of the analytes of interest.

Gas chromatography is a powerful tool for analyzing volatile compounds. However, the direct injection of highly reactive acyl chlorides like this compound into a GC system is often unsuccessful. The compound can react with active sites or residual moisture within the injector or on the column material, leading to peak tailing, poor reproducibility, or complete degradation. actachemscand.orggoogle.com Consequently, indirect analysis following derivatization is the preferred and more reliable approach. americanpharmaceuticalreview.com

A common strategy involves converting the acyl chloride into a more stable and volatile ester. actachemscand.org For instance, by reacting the compound with an anhydrous alcohol such as methanol or ethanol, it is transformed into its corresponding methyl or ethyl ester. This derivative is significantly more stable and amenable to GC analysis. Reaction progress can be monitored by taking aliquots from the reaction mixture, derivatizing them, and analyzing the subsequent disappearance of the ester derivative of this compound and the appearance of product derivatives over time.

Another derivatization approach for GC analysis is the conversion of the acyl chloride to its corresponding N,N-diethylamide by reaction with diethylamine. nih.gov The resulting amide is typically stable and exhibits good chromatographic behavior. These derivatization methods create a stable analyte that can be reliably separated and quantified, providing valuable kinetic data and insight into product formation. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-5 (or similar low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution for a wide range of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry analytes through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Program | Initial Temp: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantification, while MS offers definitive identification based on mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of non-volatile species and for assessing the purity of compounds like this compound. As with GC, direct analysis by the more common reversed-phase (RP) HPLC presents challenges due to the compound's reactivity with protic solvents (e.g., water, methanol) used in the mobile phase, which can cause on-column hydrolysis to the corresponding carboxylic acid. americanpharmaceuticalreview.com

For direct analysis, normal-phase chromatography can be employed, provided that alcohols and other reactive modifiers are strictly excluded from the mobile phase. americanpharmaceuticalreview.com This approach is suitable for in-process control to monitor the disappearance of the starting acyl chloride. americanpharmaceuticalreview.com

However, a more robust and widely adopted strategy involves derivatization to form a stable, less reactive product suitable for RP-HPLC. americanpharmaceuticalreview.comresearchgate.net Converting the acyl chloride to its methyl ester by reaction with anhydrous methanol is an effective method. researchgate.net This allows for accurate quantification with minimal interference. For enhanced sensitivity, especially at trace levels, a derivatizing agent that introduces a chromophore is used. Reagents like 2-nitrophenylhydrazine or 4-nitrophenol react with the acyl chloride to produce a derivative with strong UV absorbance, enabling detection at low concentrations. nih.govresearchgate.net This is particularly useful for purity assessments where trace impurities must be quantified.

| Parameter | Typical Condition for Derivatized Analyte | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separation of non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water | Separates analytes based on their hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis (e.g., at 395 nm for 2-nitrophenylhydrazine derivative) or MS | UV detection is used for chromophore-containing derivatives, while MS provides structural information. researchgate.net |

Derivatization Strategies for Analytical Characterization of Reactive Intermediates and Products

Derivatization is a critical strategy in the analytical workflow for this compound. Due to the high reactivity of the acyl chloride functional group, converting it to a more stable moiety is often a prerequisite for reliable and reproducible analysis. americanpharmaceuticalreview.comnih.gov This chemical modification facilitates chromatographic separation, improves detector response, and allows for the accurate characterization of the parent compound as well as any reactive intermediates or final products.

The primary goals of derivatization for this compound are:

Enhancing Stability: The conversion of the acyl chloride to an ester or amide prevents its degradation during sample handling and chromatographic analysis. americanpharmaceuticalreview.com

Improving Chromatographic Behavior: Derivatives often exhibit better peak shapes and are more amenable to separation under standard GC or HPLC conditions.

Increasing Detection Sensitivity: For HPLC analysis, attaching a molecule with a strong chromophore or fluorophore allows for trace-level detection using UV-Vis or fluorescence detectors. nih.govgoogle.com

Common derivatization reactions for acyl chlorides include esterification and amidation. The reaction with an alcohol (e.g., methanol) to form an ester is a simple and effective method for both GC and HPLC sample preparation. actachemscand.orgamericanpharmaceuticalreview.com For trace analysis in complex matrices, derivatization with reagents such as 2-nitrophenylhydrazine is particularly effective for HPLC-UV analysis, as the resulting derivative absorbs light at a wavelength where most matrix interferences are minimal. nih.govresearchgate.net These strategies are fundamental for obtaining high-quality analytical data in research involving this compound.

| Strategy | Reagent | Derivative Formed | Primary Analytical Technique | Advantage |

|---|---|---|---|---|

| Esterification | Methanol, Ethanol, or 2-Propanol | Methyl, Ethyl, or Isopropyl Ester | GC, HPLC | Forms a stable, volatile (for GC) or UV-transparent (for HPLC-MS) derivative. actachemscand.orgamericanpharmaceuticalreview.com |

| Amidation | Diethylamine | N,N-diethylamide | GC | Creates a highly stable derivative with excellent chromatographic properties. nih.gov |

| Chromophore Labeling | 2-Nitrophenylhydrazine or 4-Nitrophenol | Nitrophenylhydrazone or Nitrophenyl Ester | HPLC-UV | Enables highly sensitive detection for purity assessment and trace analysis. nih.govresearchgate.net |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Quantum Chemical Calculations (e.g., DFT) of 2-Tert-butyl-3,3-dimethylbutanoyl chloride and its Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, stability, and reactivity of highly hindered acyl chlorides. DFT methods, such as those employing the B3LYP functional, have been effectively used to model reactions of simpler acyl chlorides like benzoyl and acetyl chloride. researchgate.netnih.gov For this compound, these calculations can predict its ground-state geometry, vibrational frequencies, and the structure of transition states for various reactions.

A primary focus of such modeling is to determine the optimized molecular geometry, including bond lengths and angles. The extreme steric clash between the two adjacent tert-butyl groups forces the molecule into a specific, highly strained conformation. Computational models can precisely quantify this strain and predict the resulting structural parameters.

Furthermore, DFT calculations are crucial for mapping out the potential energy surface of reactions involving this acyl chloride. By locating and characterizing the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy. nih.gov This provides a quantitative measure of the reaction's feasibility and rate. For instance, modeling the nucleophilic attack on the carbonyl carbon allows for the detailed study of the transition state leading to a tetrahedral intermediate or a concerted substitution product. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for this compound Note: These values are illustrative, based on typical parameters for similar structures, as direct computational data for this specific molecule is not widely published.

| Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.19 Å | Shorter than a C-O single bond, indicating double bond character. |

| C-Cl Bond Length | ~1.82 Å | Elongated due to steric repulsion and electronic effects. |

| C-C(O)-C Angle | ~115° | Distorted from ideal sp² geometry due to steric hindrance. |

| Dihedral Angle (t-Bu-C-C-t-Bu) | Highly constrained | Defines the lowest energy conformation, minimizing steric clash. |

| Carbonyl Stretch Frequency (IR) | ~1800-1820 cm⁻¹ | Characteristic high frequency for reactive acyl chlorides. |

Prediction and Analysis of Steric and Electronic Parameters Governing Reactivity and Selectivity

The reactivity of an acyl chloride is governed by a combination of steric and electronic factors. rasayanjournal.co.inubaya.ac.id Computational chemistry provides methods to quantify these properties and understand their interplay.

Steric Parameters: The most prominent feature of this compound is its immense steric bulk. The two tert-butyl groups effectively shield the electrophilic carbonyl carbon from the approach of nucleophiles. libretexts.orgtru.ca This steric hindrance is the primary reason for the compound's significantly lower reactivity compared to less substituted acyl chlorides. nih.gov Computational methods can calculate various steric descriptors, such as Verloop steric parameters (L, B1, B5) and substituent volume, which provide a quantitative measure of this bulk. nih.gov These parameters are crucial for building Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular structure with chemical reactivity. rasayanjournal.co.in

Electronic Parameters: Despite the steric shielding, the fundamental electronic nature of the acyl chloride group drives its reactivity. The electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. libretexts.org DFT calculations can precisely map the electron density distribution and compute the partial atomic charges on each atom. The large positive partial charge on the carbonyl carbon confirms its role as an electrophile. These calculations help in understanding how electronic effects either mitigate or enhance the dominant steric factors. mdpi.comresearchgate.net

Table 2: Key Steric and Electronic Parameters

| Parameter Type | Parameter | Description | Predicted Influence on Reactivity |

|---|---|---|---|

| Steric | Substituent Volume | The total volume occupied by the two tert-butyl groups. | High value indicates significant steric hindrance, decreasing reaction rates. nih.gov |

| Steric | Taft Steric Parameter (Es) | An empirical value quantifying the steric effect of a substituent. | A large negative value would be expected, signifying extreme steric bulk. |

| Electronic | Partial Charge on C=O Carbon | The calculated positive charge on the carbonyl carbon atom. | A high positive charge makes the carbon a strong electrophile. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, centered on the C=O π* orbital. | A low LUMO energy indicates a greater propensity to accept electrons from a nucleophile. |

Mechanistic Pathways Elucidation through Computational Simulations

Computational simulations are indispensable for elucidating the detailed step-by-step mechanisms of chemical reactions. For nucleophilic acyl substitution, two primary pathways are generally considered: a stepwise addition-elimination mechanism and a concerted Sₙ2-like mechanism.